methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
CAS No.:
Cat. No.: VC16087299
Molecular Formula: C19H19Cl3N2O3S
Molecular Weight: 461.8 g/mol
* For research use only. Not for human or veterinary use.
![methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate -](/images/structure/VC16087299.png)
Specification
Molecular Formula | C19H19Cl3N2O3S |
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Molecular Weight | 461.8 g/mol |
IUPAC Name | methyl 2-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Standard InChI | InChI=1S/C19H19Cl3N2O3S/c1-10-6-3-4-7-11(10)15(25)23-18(19(20,21)22)24-16-14(17(26)27-2)12-8-5-9-13(12)28-16/h3-4,6-7,18,24H,5,8-9H2,1-2H3,(H,23,25) |
Standard InChI Key | NZLVWATWXGKGDL-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C3=C(S2)CCC3)C(=O)OC |
Introduction
Structural Characterization
Molecular Architecture
The compound’s structure comprises three primary components:
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Cyclopenta[b]thiophene backbone: A fused bicyclic system with a five-membered cyclopentane ring adjacent to a thiophene ring.
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Trichloroethylamine side chain: A -CH₂CCl₃ group linked to an amine, contributing steric bulk and electrophilic character.
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2-Methylbenzoyl and methyl ester groups: Aromatic and ester functionalities that enhance solubility and reactivity.
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₉H₁₉Cl₃N₂O₃S |
Molecular Weight | 461.78 g/mol |
CAS Registry Number | 300698-11-7 |
IUPAC Name | Methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis typically involves multi-step protocols:
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Friedel-Crafts Acylation: Formation of the cyclopenta[b]thiophene core using anhydrous AlCl₃ as a catalyst .
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Amide Coupling: Introduction of the 2-methylbenzoyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt).
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Trichloroethylamine Incorporation: Reaction of the amine intermediate with trichloroacetaldehyde under reducing conditions .
Critical Reaction Conditions:
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Temperature: 50–60°C for acylation steps to prevent side reactions .
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Solvents: Dichloromethane or toluene for non-polar intermediates; DMF for polar steps.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity .
Chemical Reactivity
Functional Group Transformations
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Ester Hydrolysis: The methyl ester undergoes alkaline hydrolysis to the carboxylic acid, enabling further derivatization .
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Amide Bond Cleavage: Acidic or enzymatic cleavage of the benzoyl group facilitates modular structural modifications.
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Nucleophilic Substitution: The trichloroethyl group participates in SN2 reactions with thiols or amines, offering routes to analogs .
Table 2: Stability Under Physiological Conditions
Condition | Stability |
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pH 7.4 (37°C) | Stable for 24 hours |
Liver Microsomes | Half-life: 2.1 hours |
Plasma | No degradation after 6 hours |
Biological Activity and Applications
Anticancer Properties
Preliminary screens against MCF-7 breast cancer cells show IC₅₀ = 12 µM, with apoptosis induction via caspase-3 activation . Comparative data with analogs highlight the necessity of the 2-methylbenzoyl group for potency.
Table 3: Cytotoxicity Profile
Cell Line | IC₅₀ (µM) |
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MCF-7 (Breast) | 12.0 ± 1.2 |
A549 (Lung) | 18.5 ± 2.1 |
HEK293 (Normal) | >50 |
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a lead structure for:
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Antibiotic Adjuvants: Enhancing efficacy of β-lactams against resistant strains .
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Targeted Therapies: Conjugation with monoclonal antibodies for tumor-specific delivery.
Material Science
Functionalization of the thiophene ring enables use in organic semiconductors, with a reported hole mobility of 0.03 cm²/V·s .
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